molecular formula C11H16N2OS B2456404 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide CAS No. 750599-06-5

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide

Cat. No.: B2456404
CAS No.: 750599-06-5
M. Wt: 224.32
InChI Key: RJZNGIMIWYNIKV-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with thiourea in the presence of a strong acid to form the thiophene ring. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carbohydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for the formation of hydrogen bonds and other interactions that are not possible with similar compounds lacking this group.

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZNGIMIWYNIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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